2-Amino-4-(trifluoromethyl)nicotinaldehyde
Description
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-2-12-6(11)4(5)3-13/h1-3H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJLHULPSXPKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219731 | |
| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227582-11-7 | |
| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227582-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group and the amino group onto the nicotinaldehyde backbone. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of 2-Amino-4-(trifluoromethyl)nicotinaldehyde may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: 2-Amino-4-(trifluoromethyl)nicotinic acid.
Reduction: 2-Amino-4-(trifluoromethyl)nicotinalcohol.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Amino-4-(trifluoromethyl)nicotinaldehyde serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the lipophilicity of the compound, making it an attractive candidate for synthesizing various heterocyclic compounds. This property is particularly beneficial in developing pharmaceuticals and agrochemicals.
Reactivity and Functionalization
The compound can undergo several chemical reactions:
- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
- Reduction: It can be reduced to primary alcohols using reducing agents like sodium borohydride.
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
Biological Applications
Biochemical Probes
Research has indicated that 2-Amino-4-(trifluoromethyl)nicotinaldehyde can act as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to form covalent bonds with nucleophilic residues in proteins may modulate their activity, making it useful for investigating biological mechanisms.
Therapeutic Potential
The compound is being explored for its potential therapeutic properties, including:
- Anti-inflammatory Activities: Preliminary studies suggest it may inhibit inflammatory pathways.
- Antimicrobial Properties: Investigations are underway to assess its efficacy against various pathogens .
Pharmaceutical Industry
Key Intermediate for Drug Development
2-Amino-4-(trifluoromethyl)nicotinaldehyde is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it has been utilized in the development of compounds targeting cancer treatment, showcasing its importance in medicinal chemistry .
Case Study: Bimiralisib Synthesis
In a notable application, this compound was used as an intermediate in synthesizing bimiralisib, a drug that inhibits specific kinases involved in cancer progression. This highlights its role in developing targeted therapies within oncology .
Agrochemical Applications
Development of Herbicides
The compound's derivatives have been incorporated into various agrochemicals aimed at pest control. The trifluoromethyl group contributes to the herbicidal activity against key weeds in cereal crops such as wheat. This application demonstrates the compound's versatility beyond pharmaceuticals .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Properties |
|---|---|---|
| Chemical Synthesis | Building block for organic molecules | Enhances lipophilicity; versatile reactivity |
| Biological Research | Biochemical probes for enzyme interactions | Modulates protein activity through covalent bonding |
| Pharmaceutical Industry | Intermediate for APIs like bimiralisib | Targeted cancer therapy development |
| Agrochemicals | Herbicides for cereal crops | Effective against grass species; high herbicidal activity |
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The amino group can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or other biomolecules.
Comparison with Similar Compounds
Positional Isomers: 2-Amino-5-(trifluoromethyl)nicotinaldehyde
This isomer (CAS 944904-70-5, C₇H₅F₃N₂O) differs only in the position of the trifluoromethyl group (position 5 instead of 4). Catalog data indicate a price range of $500–$6000 depending on quantity, suggesting high demand for specialized applications .
Fluorinated Derivatives: 2-Amino-6-(difluoromethyl)-4-(trifluoromethyl)nicotinaldehyde
This derivative (CAS 1805152-99-1, C₈H₅F₅N₂O) introduces a difluoromethyl (-CHF₂) group at position 6, increasing fluorine content and molecular weight (240.13 g/mol vs. ~202.12 g/mol for the target compound). Enhanced fluorination may improve lipophilicity and metabolic stability, traits valuable in pharmaceutical design. However, physical properties like boiling point remain uncharacterized .
Pyrimidine Analogs: 2-Amino-4-(trifluoromethyl)pyrimidine
Replacing the pyridine core with a pyrimidine ring (CAS 16075-42-6) introduces a second nitrogen atom at position 3. This modification increases hydrogen-bonding capacity and alters solubility profiles. The similarity score (0.78) reflects shared trifluoromethyl and amino groups but underscores distinct electronic environments due to the heterocycle change .
Aldehyde-Containing Pyrimidines: 2-Aminopyrimidine-5-carbaldehyde
This compound (CAS 120747-84-4) features a pyrimidine ring with an aldehyde at position 5 and an amino group at position 2. The shifted aldehyde position (vs. nicotinaldehyde’s position 3) may influence regioselectivity in reactions such as nucleophilic additions or Schiff base formations .
Carboxylic Acid Derivatives: 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
Replacing the aldehyde with a carboxylic acid (CAS 220880-12-6) introduces acidic functionality, enabling salt formation or esterification. This substitution drastically alters polarity and reactivity compared to aldehyde-bearing analogs .
Research Findings and Implications
- Substituent Position Effects : The trifluoromethyl group’s position (C4 vs. C5) in pyridine derivatives significantly impacts electronic properties. For instance, C4 substitution may enhance resonance stabilization of the aldehyde group, affecting its reactivity in condensation reactions .
- Heterocycle Influence : Pyrimidine analogs exhibit distinct hydrogen-bonding capabilities compared to pyridine derivatives, making them preferable in drug design for targeting nucleotide-binding proteins .
- Functional Group Interchangeability : Replacing -CHO with -COOH or -CHF₂ alters solubility and reactivity, enabling tailored applications in agrochemicals or metal-organic frameworks .
This analysis underscores the importance of subtle structural variations in dictating the physicochemical and functional profiles of nicotinaldehyde derivatives.
Biological Activity
2-Amino-4-(trifluoromethyl)nicotinaldehyde is a compound of increasing interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, a derivative of nicotinic acid, exhibits various biological properties that could be harnessed for therapeutic applications. This article reviews the biological activity of 2-amino-4-(trifluoromethyl)nicotinaldehyde, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
The chemical structure of 2-amino-4-(trifluoromethyl)nicotinaldehyde features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the amino group is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-amino-4-(trifluoromethyl)nicotinaldehyde. For instance, derivatives of naphthyridine, which share structural similarities, have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 105 | MCF-7 (Breast Cancer) | 5.0 | G2/M phase arrest |
| Compound 106 | LNCaP (Prostate Cancer) | 6.0 | Induction of apoptosis |
These findings suggest that the trifluoromethyl group may enhance the compound's potency by facilitating better interaction with cellular targets involved in cancer progression .
Antimicrobial Activity
Compounds containing trifluoromethyl groups have also demonstrated antimicrobial properties. In particular, studies on related derivatives indicate that they can inhibit the growth of various bacteria and fungi, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
These results underline the potential use of 2-amino-4-(trifluoromethyl)nicotinaldehyde as a lead compound for developing new antimicrobial agents.
The mechanisms underlying the biological activities of 2-amino-4-(trifluoromethyl)nicotinaldehyde are still under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antibiotic Mechanism : The antimicrobial activity may stem from the ability to disrupt bacterial cell wall synthesis or function.
Case Studies
A notable case study involved the evaluation of a series of trifluoromethylated nicotinic derivatives against human cancer cell lines. The study found that certain analogs exhibited significant selectivity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Q & A
Q. Advanced Consideration :
- Microwave-assisted synthesis can reduce reaction time and improve yield.
- Flow chemistry enables precise control over reaction parameters, minimizing decomposition of thermally sensitive intermediates.
What advanced spectroscopic and crystallographic methods confirm the structure of 2-Amino-4-(trifluoromethyl)nicotinaldehyde?
Q. Basic Characterization :
- NMR : ¹H/¹³C NMR identifies aldehyde protons (~9-10 ppm) and CF₃ groups (¹⁹F NMR at ~-60 to -70 ppm) .
- FT-IR : Confirms C=O (aldehyde, ~1700 cm⁻¹) and NH₂ (amines, ~3300-3500 cm⁻¹) stretches .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves dihedral angles between pyridine and substituents (e.g., 21.3° between pyridine and quinoline in hydrazone derivatives) and hydrogen-bonding networks (O–H⋯N, N–H⋯O) critical for stability .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula with <5 ppm error .
How does the stability of 2-Amino-4-(trifluoromethyl)nicotinaldehyde vary under acidic, basic, or thermal conditions?
Q. Basic Stability Assessment :
Q. Advanced Analysis :
- Accelerated Stability Studies : Use of Arrhenius kinetics predicts degradation pathways under long-term storage .
- Solid-State Stability : Hygroscopicity tests (e.g., dynamic vapor sorption) assess moisture-induced decomposition .
What is the potential of 2-Amino-4-(trifluoromethyl)nicotinaldehyde as a building block in antimalarial or antimicrobial agents?
Q. Basic Application :
- Scaffold for Hydrazones : The aldehyde group enables condensation with hydrazines to form hydrazones, a class with demonstrated antimalarial activity (e.g., mefloquine derivatives) .
- Trifluoromethyl Effects : CF₃ enhances lipophilicity and metabolic stability, critical for drug bioavailability .
Q. Advanced Research :
- Structure-Activity Relationship (SAR) : Modifying the pyridine core with electron-withdrawing/donating groups alters target binding (e.g., Mycobacterium tuberculosis enzyme inhibition) .
- In Silico Screening : Molecular docking predicts interactions with malarial dihydrofolate reductase or bacterial efflux pumps .
What are the recommended protocols for storing 2-Amino-4-(trifluoromethyl)nicotinaldehyde to prevent degradation?
Q. Basic Guidelines :
Q. Advanced Handling :
- Lyophilization : Freeze-drying improves shelf life for hygroscopic compounds .
- Quality Control : Regular HPLC checks (e.g., C18 columns, 0.1% TFA in mobile phase) monitor purity degradation .
How do the electronic effects of the trifluoromethyl and aldehyde groups influence reactivity in nucleophilic addition reactions?
Q. Basic Mechanistic Insights :
- CF₃ Effects : The electron-withdrawing CF₃ group polarizes the pyridine ring, activating the aldehyde toward nucleophilic attack (e.g., Grignard additions) .
- Aldehyde Reactivity : The formyl group participates in condensation reactions (e.g., with amines to form imines), facilitated by CF₃-induced ring electron deficiency .
Q. Advanced Studies :
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reaction sites .
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in nucleophilic addition pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
